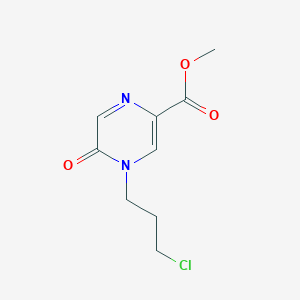
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate is an organic compound belonging to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with a methyl ester group, a 3-chloropropyl chain, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the 3-chloropropyl moiety.
Esterification: The carboxylic acid group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic conditions.
Major Products:
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of pyrazine derivatives on biological systems, including their potential antimicrobial or anticancer activities.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloropropyl group and the ketone moiety can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or receptor modulation, leading to therapeutic effects.
相似化合物的比较
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate: Unique due to its specific substitution pattern on the pyrazine ring.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. The presence of the ester group allows for further derivatization, while the 3-chloropropyl group provides a site for nucleophilic substitution reactions.
属性
分子式 |
C9H11ClN2O3 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC 名称 |
methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-9(14)7-6-12(4-2-3-10)8(13)5-11-7/h5-6H,2-4H2,1H3 |
InChI 键 |
VILWIVOUBMGJGL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN(C(=O)C=N1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















